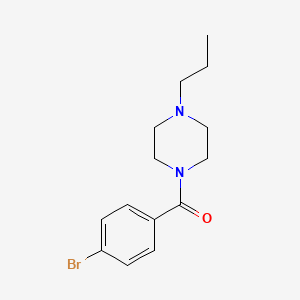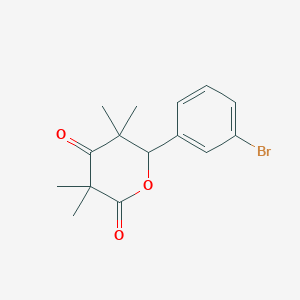
6-(3-bromophenyl)-3,3,5,5-tetramethyloxane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-bromophenyl)-3,3,5,5-tetramethyloxane-2,4-dione is an organic compound that belongs to the class of oxane derivatives. This compound features a bromophenyl group attached to an oxane ring, which is further substituted with four methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-bromophenyl)-3,3,5,5-tetramethyloxane-2,4-dione typically involves the reaction of 3-bromobenzaldehyde with a suitable oxane precursor under controlled conditions. One common method involves the use of a Grignard reagent, where 3-bromobenzaldehyde is reacted with a Grignard reagent derived from 3,3,5,5-tetramethyloxane-2,4-dione. The reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
6-(3-bromophenyl)-3,3,5,5-tetramethyloxane-2,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The oxane ring can undergo oxidation to form corresponding oxides or reduction to form alcohols.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boronic acids under mild conditions.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Oxidation Products: Oxides of the oxane ring.
Reduction Products: Alcohol derivatives of the oxane ring.
Scientific Research Applications
6-(3-bromophenyl)-3,3,5,5-tetramethyloxane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-bromophenyl)-3,3,5,5-tetramethyloxane-2,4-dione involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The oxane ring provides structural stability and influences the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
3-(3-bromophenyl)-7-acetoxycoumarin: Another bromophenyl derivative with different functional groups.
1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline: Contains a bromophenyl group but with a different core structure.
Uniqueness
6-(3-bromophenyl)-3,3,5,5-tetramethyloxane-2,4-dione is unique due to its specific oxane ring structure and the presence of four methyl groups, which influence its reactivity and biological activity. This makes it distinct from other bromophenyl derivatives .
Properties
IUPAC Name |
6-(3-bromophenyl)-3,3,5,5-tetramethyloxane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrO3/c1-14(2)11(9-6-5-7-10(16)8-9)19-13(18)15(3,4)12(14)17/h5-8,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUYYPIDNILNIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C2=CC(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Acetyl-4-(4-bromophenyl)-2-[2-(2,5-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B4979869.png)
![[4-[(Z)-[3-(2,4-dichlorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] acetate](/img/structure/B4979875.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4979885.png)
![1-(4-bromophenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)ethanone](/img/structure/B4979896.png)
![4-[4-(2-tert-butylphenoxy)butyl]morpholine](/img/structure/B4979901.png)
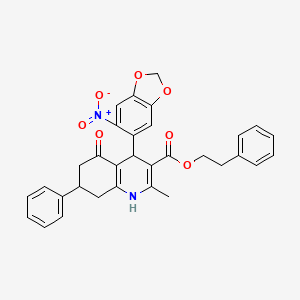
![N-benzyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide](/img/structure/B4979908.png)
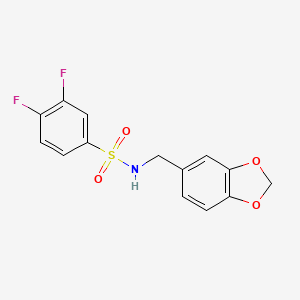
![10,13-Diphenyl-13,14,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,11(15)-pentaene-8,12-dione](/img/structure/B4979914.png)
![1-[4-(2-bromophenoxy)butyl]pyrrolidine](/img/structure/B4979922.png)
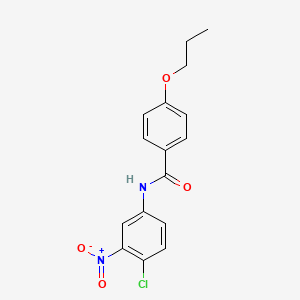
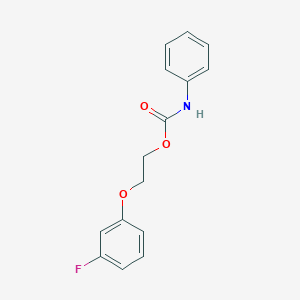
![[3-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone](/img/structure/B4979956.png)
